2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3,4-dichlorophenyl)acetamide
Description
The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3,4-dichlorophenyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A 1,3-thiazole heterocyclic core.
- A carbamoyl urea linkage derived from 4-chlorophenyl.
- An N-(3,4-dichlorophenyl)acetamide substituent.
While direct pharmacological data for the target compound are unavailable in the provided evidence, its structural analogs exhibit diverse applications, including antibacterial and pesticidal activities .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N4O2S/c19-10-1-3-11(4-2-10)23-17(27)25-18-24-13(9-28-18)8-16(26)22-12-5-6-14(20)15(21)7-12/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRBMGWUYKMWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3,4-dichlorophenyl)acetamide , also known as F042-0448, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on diverse sources of research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thiazole ring, which is known for its versatile biological properties. The presence of chlorinated phenyl groups is significant for enhancing its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The compound was tested against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The results indicated that it exhibited potent antibacterial activity comparable to standard antibiotics such as ampicillin and rifampicin.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | < 1 µg/mL | Ampicillin |
| Enterococcus faecalis | < 1 µg/mL | Rifampicin |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating its effectiveness.
Case Studies
- Study on Cancer Cell Lines : In a study assessing the cytotoxic effects on HT-29 (colon cancer) and Jurkat (leukemia) cells, the compound demonstrated an IC50 value of approximately 1.98 µg/mL, indicating strong antiproliferative activity.
- Mechanism of Action : Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its anticancer efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlighted that:
- The presence of electron-withdrawing groups like chlorine on the phenyl rings significantly enhances biological activity.
- The thiazole moiety is crucial for both antibacterial and anticancer properties.
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound were assessed to predict its pharmacokinetic behavior. The results indicated favorable properties conducive to drug development.
| ADMET Property | Result |
|---|---|
| Absorption | High |
| Solubility | Moderate |
| Toxicity | Low |
Comparison with Similar Compounds
Structural Analogues with Varied N-Substituents
The N-substituent on the acetamide group significantly influences physicochemical and biological properties.
Key Findings :
Analogues with Alternative Heterocyclic Cores
Replacement of the thiazole ring with other heterocycles alters electronic properties and binding affinity.
Key Findings :
- Thiazole (target compound) offers strong hydrogen-bonding capacity via sulfur and nitrogen atoms, critical for enzyme inhibition .
- Triazole derivatives (e.g., 332947-80-5) exhibit superior metabolic stability due to resistance to oxidative degradation .
- Pyrazole -containing analogues () mimic penicillin’s lateral chain, suggesting antibacterial mechanisms .
Impact of Chlorine Substitution Patterns
Chlorine atoms on phenyl rings influence electronic effects and steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
